OTS964 hydrochloride

Vue d'ensemble

Description

OTS964 hydrochloride is a potent and selective inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK) with potential anticancer activity . It inhibits TOPK kinase activity with high affinity and selectivity . OTS964 hydrochloride is also a potent inhibitor of the cyclin-dependent kinase CDK11 .

Molecular Structure Analysis

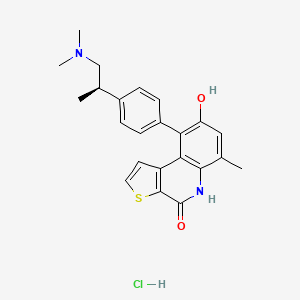

OTS964 hydrochloride is a small molecular inhibitor . It has a high affinity for TOPK and binds to the enzyme potently and selectively . The molecular formula of OTS964 hydrochloride is C23H25ClN2O2S .Chemical Reactions Analysis

OTS964 hydrochloride has been found to interact with ABCB1 and ABCG2 transporters . It shows inhibitory effect on the efflux function mediated by these transporters, affecting the pharmacokinetic profile of other substrate-drugs .Physical And Chemical Properties Analysis

OTS964 hydrochloride is orally active . It has a molecular weight of 428.97 . The compound is stable if stored as directed .Applications De Recherche Scientifique

Inhibition of T-lymphokine-activated killer cell-originated protein kinase (TOPK)

OTS-964 is an inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), a protein kinase important for mitosis . This protein kinase is over-expressed in several types of cancer, including leukemia, breast, kidney, ovarian, and lung cancers .

Anti-proliferative activity

This compound demonstrated potent anti-proliferative activity in a panel of cell lines positive for TOPK . However, when administered to mouse xenograft models, adverse hematopoietic toxicities were observed .

Liposomal formulation

To overcome the problem of hematopoietic toxicities, OTS-964 was encapsulated into liposomes and a liposomal formulation of OTS-964 is now considered a lead candidate for clinical development .

Fluorescence properties

The optical properties of OTS-964 were investigated and three absorbance peaks were identified (235 nm, 291 nm, and 352 nm). Fluorescence was observed at 350 nm (excitation) and 470 nm (emission) .

Interaction with albumin

Interestingly, the fluorescence of OTS-964 increased 18-fold in the presence of serum proteins and more specifically albumin . This phenomenon was used to discriminate between the amounts of drug associated with the liposomes or released from the liposomes .

Interaction with ABCG2

OTS-964 interacts with multidrug resistance (MDR)-associated ATP-binding cassette sub-family G member 2 (ABCG2), also known as the breast cancer resistance protein/BCRP . The effect of OTS-964 is limited in cancer drug-resistant and transfected cells overexpressing ABCG2 .

Mécanisme D'action

Target of Action

OTS-964 primarily targets the T-lymphokine-activated killer cell-originated protein kinase (TOPK) and cyclin-dependent kinase CDK11 . TOPK is a protein kinase crucial for mitosis and is highly expressed in various cancers, including ovarian and lung cancers . CDK11 is another important target of OTS-964, which binds to CDK11B with a Kd of 40 nM .

Mode of Action

OTS-964 acts as a potent inhibitor of TOPK and CDK11 . It interacts with the drug-binding pocket of these proteins, inhibiting their function . This interaction leads to changes in the cellular processes regulated by these proteins, primarily affecting cell proliferation and cell cycle progression .

Biochemical Pathways

The inhibition of TOPK and CDK11 by OTS-964 affects several biochemical pathways. TOPK is involved in cell cycle control and mitotic progression . Therefore, its inhibition can lead to cell cycle arrest and apoptosis, thereby suppressing the proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of OTS-964 involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that OTS-964 has been formulated into liposomes to overcome hematopoietic toxicities observed in mouse xenograft models . This liposomal formulation of OTS-964 has shown stability with less than 10% release after 4 days in phosphate-buffered saline at 37 °C .

Result of Action

The result of OTS-964 action at the molecular and cellular level is the inhibition of cell proliferation and induction of apoptosis . By inhibiting TOPK and CDK11, OTS-964 disrupts cell cycle progression, leading to cell cycle arrest and subsequent apoptosis . This results in the suppression of cancer cell growth and potentially the regression of tumors .

Action Environment

The action of OTS-964 can be influenced by various environmental factors. For instance, the presence of serum proteins, specifically albumin, can enhance the fluorescence of OTS-964, which is used to estimate its association with liposomes . Furthermore, the overexpression of ATP-binding cassette sub-family G member 2 (ABCG2) transporter may attenuate the therapeutic effect of OTS-964 in cancer cells .

Safety and Hazards

Orientations Futures

Research has suggested that acquired drug resistance is linked to ATP-binding cassette sub-family B member 1 (ABCB1) overexpression . Future studies could explore the relationship between ABCB1 transporter and the regulation of OTS964 efficacy . Additionally, the interaction of OTS964 with ABCG2, another transporter, could be investigated further .

Propriétés

IUPAC Name |

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2S.ClH/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20;/h5-11,14,26H,12H2,1-4H3,(H,24,27);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPWOYBWUWSJDW-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1338545-07-5 | |

| Record name | Thieno[2,3-c]quinolin-4(5H)-one, 9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338545-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes OTS964 hydrochloride a promising candidate for cancer therapy, and how does its combination with Albendazole enhance its efficacy?

A1: OTS964 hydrochloride demonstrates promising anticancer properties by inhibiting TOPK, a protein kinase often overexpressed in various cancers. [] This inhibition disrupts cancer cell proliferation and survival. The research highlights the synergistic cytotoxic effect observed when OTS964 hydrochloride is combined with Albendazole, another anticancer agent. This synergistic toxicity arises from enhanced apoptosis induction, increased reactive oxygen species (ROS) generation, reduced vascular endothelial growth factor (VEGF) secretion, and inhibited migration and invasion of cancer cells. [] In vivo studies using a B16F0-bearing mouse model further support these findings, revealing an 80% reduction in tumor size with the combination therapy without noticeable toxicity. [] This research suggests that combining OTS964 hydrochloride with Albendazole holds significant potential for enhancing cancer treatment efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)